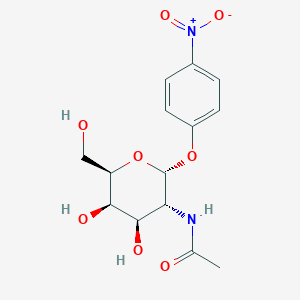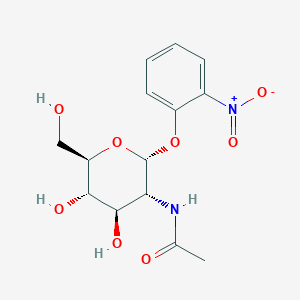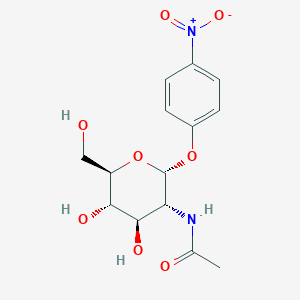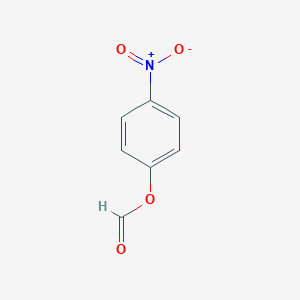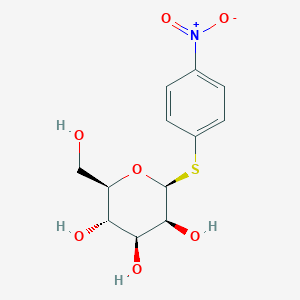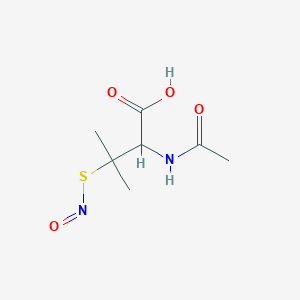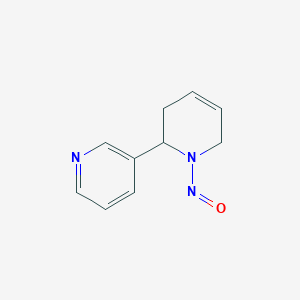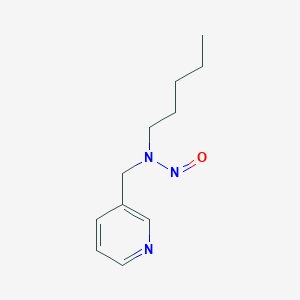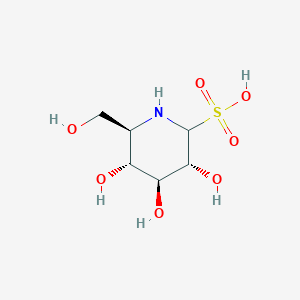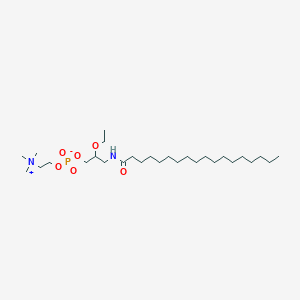
1-芘丁酰氯
描述
1-Pyrenebutyryl Chloride is an organic compound with the molecular formula C20H15ClO. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a butyryl chloride group attached to the pyrene moiety. This compound is known for its applications in organic synthesis and material science.
科学研究应用
1-Pyrenebutyryl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including fluorescent dyes and polymers.
Biology: It is employed in the labeling of biomolecules, such as proteins and nucleic acids, for fluorescence-based detection and imaging studies.
Industry: It is used in the production of polymeric materials with specific properties, such as enhanced fluorescence or improved mechanical strength.
作用机制
Target of Action
1-Pyrenebutyryl Chloride is primarily used as a cationic polymerization agent . It plays a crucial role in the production of polymeric materials . It is also an intermediate in the production of chitosan gel , which has potential applications in drug delivery .
Mode of Action
It is known that it can be synthesized by reacting propranolol hydrochloride with two equivalents of pyrenebutyraldehyde . As a cationic polymerization agent, it likely interacts with its targets (monomers) to initiate or propagate a polymer chain.
Result of Action
The result of 1-Pyrenebutyryl Chloride’s action is the production of polymeric materials and chitosan gel . These materials have various applications, including potential use in drug delivery systems .
准备方法
Synthetic Routes and Reaction Conditions: 1-Pyrenebutyryl Chloride can be synthesized through the reaction of 1-pyrenebutyric acid with thionyl chloride or oxalyl chloride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the acid to the corresponding acyl chloride.
Industrial Production Methods: In industrial settings, the production of 1-Pyrenebutyryl Chloride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions: 1-Pyrenebutyryl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the acyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water or aqueous bases, 1-Pyrenebutyryl Chloride hydrolyzes to form 1-pyrenebutyric acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines or hydroxylamines, to form hydrazides or hydroxamic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base like triethylamine or pyridine.
Hydrolysis: Water or aqueous sodium hydroxide.
Condensation Reactions: Hydrazines or hydroxylamines in the presence of a base.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through nucleophilic substitution.
1-Pyrenebutyric Acid: Formed through hydrolysis.
Hydrazides and Hydroxamic Acids: Formed through condensation reactions.
相似化合物的比较
1-Pyrenebutyric Acid: The precursor to 1-Pyrenebutyryl Chloride, differing by the presence of a carboxylic acid group instead of an acyl chloride group.
4-(1-Pyrene)butanoyl Chloride: A structural isomer with the same molecular formula but different connectivity.
1-Pyrenylmethyl Chloride: A related compound with a methyl chloride group attached to the pyrene moiety.
Uniqueness: 1-Pyrenebutyryl Chloride is unique due to its combination of an acyl chloride group and a pyrene moiety. This combination allows it to participate in a wide range of chemical reactions while also imparting fluorescence properties. Its versatility in organic synthesis and material science applications sets it apart from other similar compounds.
属性
IUPAC Name |
4-pyren-1-ylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRMDRDSRVMJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392604 | |
| Record name | 1-Pyrenebutyryl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63549-37-1 | |
| Record name | 1-Pyrenebutyryl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-pyrenebutyryl chloride interact with graphene oxide and facilitate glycan enrichment?
A1: 1-Pyrenebutyryl chloride functionalizes free graphene oxide (GO) through a π-π stacking interaction between the pyrene moiety and the GO surface []. This interaction allows the acyl chloride groups of 1-pyrenebutyryl chloride to become available for reaction with hydroxyl groups on glycans. The multiple hydroxyl groups present on glycans lead to cross-linking and self-assembly of the functionalized GO sheets (PCGO), resulting in visible aggregation and efficient glycan capture [].
Q2: What are the advantages of using 1-pyrenebutyryl chloride functionalized graphene oxide for glycan enrichment compared to other methods?
A2: This method offers several advantages:
- High Efficiency: The large surface area of free PCGO and the high reactivity of the acyl chloride groups contribute to efficient glycan capturing [].
- Visual Monitoring: The cross-linking of PCGO upon glycan binding causes visible aggregation, enabling simple visual monitoring of the enrichment process [].
- Rapid Enrichment: The method achieves rapid enrichment, with visible aggregation occurring within 30 seconds [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13770.png)
